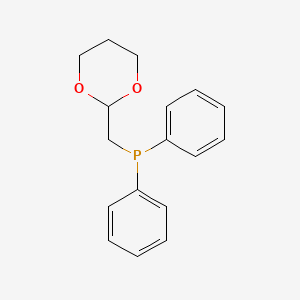
Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- is an organophosphorus compound characterized by the presence of a phosphine group attached to a 1,3-dioxane ring and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- typically involves the reaction of diphenylphosphine with a suitable 1,3-dioxane derivative. One common method is the reaction of diphenylphosphine with 1,3-dioxan-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Addition: The compound can add to electrophilic double bonds, such as alkenes and alkynes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.
Addition: Electrophilic alkenes and alkynes can be used as substrates in addition reactions.
Major Products Formed:
Oxidation: Phosphine oxide derivatives.
Substitution: Alkylated or acylated phosphine derivatives.
Addition: Phosphine adducts with electrophilic alkenes or alkynes.
Wissenschaftliche Forschungsanwendungen
Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- involves its ability to act as a nucleophile due to the presence of the phosphine group. The compound can coordinate with transition metals, forming complexes that facilitate various catalytic processes. The 1,3-dioxane ring provides steric and electronic effects that can influence the reactivity and selectivity of the compound in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Diphenylphosphine: Lacks the 1,3-dioxane ring, making it less sterically hindered.
Triphenylphosphine: Contains three phenyl groups, providing different steric and electronic properties.
1,3-Dioxane Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness: Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- is unique due to the combination of the phosphine group and the 1,3-dioxane ring. This combination provides distinct steric and electronic properties, making it a valuable compound in catalysis and organic synthesis.
Eigenschaften
CAS-Nummer |
121194-82-9 |
|---|---|
Molekularformel |
C17H19O2P |
Molekulargewicht |
286.30 g/mol |
IUPAC-Name |
1,3-dioxan-2-ylmethyl(diphenyl)phosphane |
InChI |
InChI=1S/C17H19O2P/c1-3-8-15(9-4-1)20(16-10-5-2-6-11-16)14-17-18-12-7-13-19-17/h1-6,8-11,17H,7,12-14H2 |
InChI-Schlüssel |
ODCTVPUILVKQQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(OC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





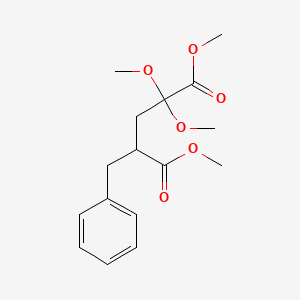
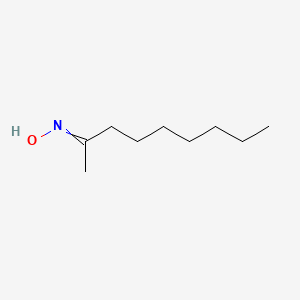
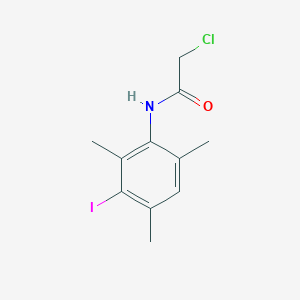
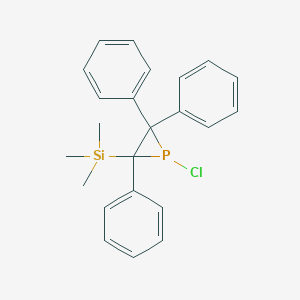
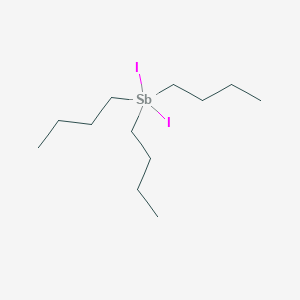
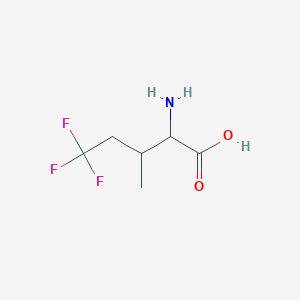
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)

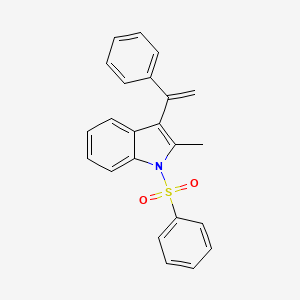
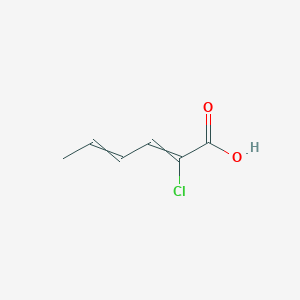
![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)
